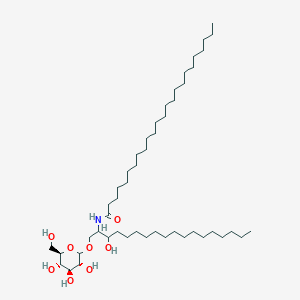

N-Lignoceroyldihydro-glucocerebroside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Lignoceroyldihydro-glucocerebroside: is a type of glucocerebroside, which belongs to the family of glycosphingolipids. These compounds are essential components of cell membranes and play crucial roles in various biological processes. Glucocerebrosides are composed of a sphingosine backbone, a fatty acid chain, and a glucose moiety. This compound specifically contains lignoceric acid as its fatty acid component .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-Lignoceroyldihydro-glucocerebroside involves the following steps:

Formation of Ceramide: The initial step involves the synthesis of ceramide by linking sphingosine with a fatty acid (lignoceric acid) through an amide bond.

Glycosylation: The ceramide is then glycosylated using glucose to form this compound. .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. Chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glucocerebrosidase.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.

Major Products

Hydrolysis: Ceramide and glucose.

Scientific Research Applications

N-Lignoceroyldihydro-glucocerebroside has several scientific research applications:

Mechanism of Action

N-Lignoceroyldihydro-glucocerebroside exerts its effects primarily through its role in cell membranes. It is involved in maintaining membrane stability and facilitating signal transduction. The compound can be hydrolyzed by glucocerebrosidase, leading to the production of ceramide and glucose. This hydrolysis is crucial for the recycling of ceramide and the regulation of glycosphingolipid levels in cells .

Comparison with Similar Compounds

Similar Compounds

Galactocerebrosides: These compounds have a galactose moiety instead of glucose.

Other Glucocerebrosides: Variants with different fatty acid chains, such as palmitic acid or stearic acid, exhibit similar properties but differ in their specific biological roles.

Uniqueness: : N-Lignoceroyldihydro-glucocerebroside is unique due to its specific fatty acid component (lignoceric acid), which influences its physical and chemical properties, as well as its biological functions .

Properties

Molecular Formula |

C48H95NO8 |

|---|---|

Molecular Weight |

814.3 g/mol |

IUPAC Name |

N-[3-hydroxy-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h41-43,45-48,50-51,53-55H,3-40H2,1-2H3,(H,49,52)/t41?,42?,43-,45-,46+,47-,48?/m1/s1 |

InChI Key |

SNPQGCDJHZAVOB-GFZFNKNSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)

![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)

![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)